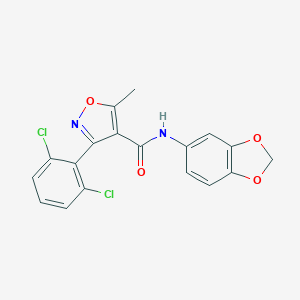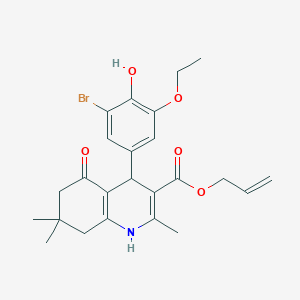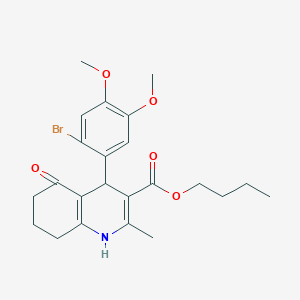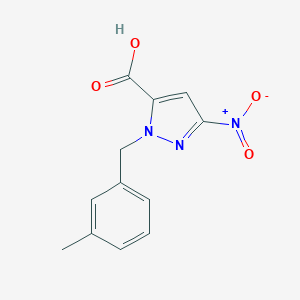![molecular formula C15H18N4O3S B448104 2-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B448104.png)
2-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a sulfonamide group attached to a phenyl ring, which is further connected to a pyrimidine ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonamide intermediate: The reaction between 4-methylpyrimidine-2-amine and a sulfonyl chloride derivative under basic conditions forms the sulfonamide intermediate.
Coupling with the phenyl ring: The sulfonamide intermediate is then coupled with a phenyl ring bearing a suitable leaving group (e.g., halide) using a palladium-catalyzed cross-coupling reaction.
Introduction of the propanamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient mixing and heat transfer, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted aromatic compounds.
科学研究应用
2-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or alteration of signaling pathways, resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)hexanamide: Similar structure with a hexanamide group instead of a propanamide group.
2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide: Similar structure with a benzamide group instead of a propanamide group.
Uniqueness
2-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the sulfonamide and pyrimidine rings allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C15H18N4O3S |
|---|---|
分子量 |
334.4g/mol |
IUPAC 名称 |
2-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C15H18N4O3S/c1-10(2)14(20)18-12-4-6-13(7-5-12)23(21,22)19-15-16-9-8-11(3)17-15/h4-10H,1-3H3,(H,18,20)(H,16,17,19) |
InChI 键 |
KDXQNZQDCANBEM-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)C |
规范 SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 3-bromo-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B448030.png)
![ethyl 2-({[5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B448033.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B448034.png)
![2-amino-4-(2-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B448035.png)
![ethyl 2-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B448036.png)


![1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid](/img/structure/B448040.png)

![3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448042.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448043.png)
![3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448044.png)
